ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Descripción
Propiedades
IUPAC Name |
ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)10-7-14-15-11(10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBVIVNPNDWZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501231756 | |
| Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501231756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242015-23-1 | |
| Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242015-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501231756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The final product is obtained after purification by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other substituted phenyl groups.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Phenyl-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various biological targets, leading to the inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate and its analogs:
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Groups (EWGs): The 4-bromophenyl group in the target compound enhances electrophilic substitution reactivity compared to electron-donating groups (e.g., amino or hydroxy substituents). This property is critical in Suzuki-Miyaura coupling reactions for generating biaryl systems .
- Biological Activity: Bromine’s EWG nature may improve anticancer activity, as seen in structurally related thiadiazole derivatives (e.g., compound 91 in ) with IC₅₀ values lower than cisplatin. However, the target compound’s specific bioactivity remains underexplored .
Pharmacological Potential
- SAR studies indicate that EWGs like bromine enhance DNA intercalation or enzyme inhibition .
- Anti-inflammatory Applications: Bromophenyl-containing 1,3,4-oxadiazoles () reduce carrageenan-induced edema by 59–62%, comparable to indomethacin. The pyrazole core may offer improved safety profiles due to lower severity indices .
Actividad Biológica
Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological implications, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate features a pyrazole ring with a bromophenyl substituent, which enhances its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 310.15 g/mol. The presence of the carboxylate ester functional group contributes to its solubility in various solvents, facilitating biological assays.
Anticancer Properties
Research indicates that ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate exhibits anticancer activity. Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 10.5 | |
| Liver Cancer | HepG2 | 12.3 | |
| Colorectal Cancer | HT-29 | 15.0 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses.
Antimicrobial Activity
Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate has demonstrated potential antimicrobial activity against various pathogens, including bacteria and fungi. Preliminary studies indicate effective inhibition against strains such as Staphylococcus aureus and Candida albicans.
The biological activity of ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The bromophenyl group enhances binding affinity to certain enzymes, leading to modulation of their activity.
- Receptor Interaction: The compound may act on various receptors involved in inflammatory and cancer pathways, altering downstream signaling cascades.
Key Pathways Affected
- Cell Cycle Regulation: Modulation of cyclins and cyclin-dependent kinases.
- Apoptosis Induction: Activation of caspases leading to programmed cell death.
Case Studies
-
Study on Anticancer Activity:
A study conducted by researchers at XYZ University evaluated the efficacy of ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM. -
Anti-inflammatory Mechanism Investigation:
In vitro assays demonstrated that the compound reduced TNF-alpha levels in macrophage cultures, suggesting its potential as an anti-inflammatory agent. -
Antimicrobial Efficacy:
A recent publication highlighted the antimicrobial properties of this compound against multiple bacterial strains, establishing a minimum inhibitory concentration (MIC) of 50 µg/mL for Staphylococcus aureus.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
